molecular formula C19H20N2O3S B2984813 1-Benzyl-6-tosyl-1,6-diazaspiro[3.3]heptane-3-one CAS No. 1349199-71-8

1-Benzyl-6-tosyl-1,6-diazaspiro[3.3]heptane-3-one

Cat. No.: B2984813
CAS No.: 1349199-71-8
M. Wt: 356.44
InChI Key: NIUURRMQZVBZSY-UHFFFAOYSA-N
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Description

1-Benzyl-6-tosyl-1,6-diazaspiro[3.3]heptane-3-one is a spirocyclic compound that belongs to the family of azaspiro[3.3]heptanes. These compounds are known for their unique structural features, which include a spiro-connected bicyclic system. This particular compound has been developed as part of a series of advanced angular [3.3]heptanes by researchers such as Carreira and coworkers .

Preparation Methods

The synthesis of 1-Benzyl-6-tosyl-1,6-diazaspiro[3.3]heptane-3-one involves several steps. One common synthetic route includes the following steps:

    Formation of the spirocyclic core: This step typically involves the reaction of a suitable amine with a ketone or aldehyde to form the spirocyclic core.

    Introduction of the benzyl group: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl chloride or benzyl bromide.

Chemical Reactions Analysis

1-Benzyl-6-tosyl-1,6-diazaspiro[3.3]heptane-3-one can undergo various chemical reactions, including:

Scientific Research Applications

1-Benzyl-6-tosyl-1,6-diazaspiro[3.3]heptane-3-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Benzyl-6-tosyl-1,6-diazaspiro[3.3]heptane-3-one involves its interaction with specific molecular targets. The spirocyclic structure allows for unique binding interactions with enzymes and receptors, potentially leading to modulation of biological pathways. The exact molecular targets and pathways involved would depend on the specific application and context of use.

Comparison with Similar Compounds

1-Benzyl-6-tosyl-1,6-diazaspiro[3.3]heptane-3-one can be compared with other similar compounds such as:

    1-Benzyl-6-tosyl-1,6-diazaspiro[3.3]heptan-3-amine: This compound has a similar spirocyclic structure but differs in the functional groups attached to the spirocyclic core.

    Other azaspiro[3.3]heptanes: These compounds share the spirocyclic core but may have different substituents, leading to variations in their chemical and biological properties.

The uniqueness of 1-Benzyl-6-tosyl-1,6-diazaspiro[3

Properties

IUPAC Name

1-benzyl-6-(4-methylphenyl)sulfonyl-1,6-diazaspiro[3.3]heptan-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O3S/c1-15-7-9-17(10-8-15)25(23,24)21-13-19(14-21)18(22)12-20(19)11-16-5-3-2-4-6-16/h2-10H,11-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIUURRMQZVBZSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CC3(C2)C(=O)CN3CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1349199-71-8
Record name 1349199-71-8
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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